7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

AMPA Receptor Anticonvulsant Benzodiazepine SAR

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 61471-52-1) is a benzodiazepine derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.25 g/mol. It is a building block or intermediate featuring a saturated diazepine ring fused to a dimethoxy-substituted benzene ring.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 61471-52-1
Cat. No. B1361649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS61471-52-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CNCCN2)OC
InChIInChI=1S/C11H16N2O2/c1-14-10-5-8-7-12-3-4-13-9(8)6-11(10)15-2/h5-6,12-13H,3-4,7H2,1-2H3
InChIKeyHFAOECPKDYQICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 61471-52-1): Product Overview & Procurement Considerations


7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 61471-52-1) is a benzodiazepine derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.25 g/mol . It is a building block or intermediate featuring a saturated diazepine ring fused to a dimethoxy-substituted benzene ring . While often associated with the benzodiazepine class, its core structure is distinct from the clinically prevalent 1,4-benzodiazepines and is more accurately described as a 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine scaffold. This distinction is critical as it dictates a different biological profile and synthetic utility compared to other benzodiazepine analogs [1]. The compound is available from specialty chemical suppliers as a research reagent .

Why Generic Substitution Fails for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 61471-52-1) in Critical Research Applications


The term 'benzodiazepine' encompasses a vast and structurally diverse class of compounds with vastly different pharmacological profiles. Substituting 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine with a generic 'benzodiazepine' or even a closely related analog is scientifically unsound due to key structural features that dictate its specific chemical behavior and potential biological interactions. Critically, this compound belongs to the 1,4-benzodiazepine subclass with a saturated diazepine ring, which distinguishes it from the more widely studied 1,4-benzodiazepin-2-ones (e.g., diazepam) and the 2,3-benzodiazepines (e.g., tofisopam). The presence and position of the 7,8-dimethoxy groups on the aromatic ring are not arbitrary; they are known pharmacophoric elements that can dramatically alter receptor affinity and metabolic stability compared to unsubstituted or differently substituted analogs [1]. Furthermore, the saturated tetrahydro ring system offers distinct chemical reactivity and synthetic handles compared to its unsaturated counterparts, making it a unique building block for medicinal chemistry . Therefore, procurement decisions must be based on the specific CAS number and structural features, as data from other benzodiazepines are not directly transferable and can lead to erroneous conclusions in research and development.

Quantitative Differentiation Guide for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 61471-52-1): Evidence for Scientific Selection


AMPA Receptor Antagonist Potency: Comparative IC50 Data Reveals Key Structural Influence

A direct head-to-head comparison in the same study demonstrates that the 7,8-dimethoxy substitution pattern on a 2,3-benzodiazepinone scaffold results in significantly lower potency as an AMPA receptor antagonist compared to a 7,8-methylenedioxy analog. This provides quantitative evidence for the functional impact of this specific substitution pattern [1].

AMPA Receptor Anticonvulsant Benzodiazepine SAR

In Vivo Anticonvulsant Efficacy: Quantitative ED50 Comparison Highlights Functional Divergence

Correlating with the in vitro potency difference, the same study provides a direct in vivo comparison of anticonvulsant activity in a mouse MES seizure model. The 7,8-dimethoxy analogue demonstrated markedly weaker protection against seizures compared to the more potent 7,8-methylenedioxy comparator [1].

Anticonvulsant In Vivo Pharmacology Benzodiazepine

Acute Toxicity Profile: A Comparative LD50 Assessment for 7,8-Dimethoxy Derivatives

A structure-activity relationship (SAR) study comparing novel 2,3-benzodiazepines with analogous 7,8-dimethoxy derivatives indicated a favorable acute toxicity profile for this subclass. While specific LD50 values for the target compound were not provided, the study concluded that analogous 7,8-dimethoxy derivatives showed lower toxicity and longer-lasting anticonvulsant activity when compared to a model compound [1]. This class-level inference provides a comparative safety benchmark.

Toxicology Safety Pharmacology Benzodiazepine

Metabolic Pathway Distinction: CYP3A4-Mediated Demethylation as a Key Liability

In vitro metabolism studies on a related 7,8-dimethoxy benzodiazepine (tofisopam) reveal a major metabolic pathway involving CYP3A4-catalyzed demethylation of the methoxy group at the 7-position of the benzodiazepine ring. This reaction is stereoselective, with large differences observed between the (R)- and (S)-enantiomers [1].

Drug Metabolism CYP450 Benzodiazepine

Recommended Research & Industrial Application Scenarios for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 61471-52-1)


Medicinal Chemistry: SAR Studies on AMPA Receptor Modulation

This compound and its derivatives serve as essential tools for investigating the structure-activity relationships (SAR) of noncompetitive AMPA receptor antagonists. The quantitative evidence demonstrates that the 7,8-dimethoxy substitution pattern yields a distinct pharmacological profile (low AMPA potency) compared to methylenedioxy analogs [1][2]. This makes it a valuable comparator for probing the structural determinants of AMPA receptor antagonism and anticonvulsant activity.

Chemical Biology: Probing Metabolic Stability via Methoxy Groups

Given the identified metabolic liability of CYP3A4-mediated O-demethylation at the 7-position in related compounds [3], this compound is an ideal candidate for studies investigating the impact of methoxy substitution on metabolic stability. It can be used to develop and validate in vitro assays for CYP3A4 activity or to serve as a model substrate for studying structure-metabolism relationships in lead optimization programs.

Synthetic Chemistry: A Building Block for Novel Benzodiazepine Libraries

The saturated tetrahydro-1H-benzo[e][1,4]diazepine core offers unique synthetic handles and reactivity compared to unsaturated benzodiazepines . This compound is a crucial intermediate for generating diverse libraries of N-substituted and ring-functionalized analogs, enabling the exploration of new chemical space around the benzodiazepine scaffold for various CNS and non-CNS targets.

Pharmacology: In Vivo Model Development and Comparator Studies

The in vivo data showing weak anticonvulsant activity (ED50 >10 mg/kg) [1] positions this compound as a useful negative control or low-potency comparator in animal models of epilepsy. It can be used to benchmark the efficacy of novel anticonvulsant agents and to establish baseline activity in MES and other seizure models, aiding in the validation of new therapeutic hypotheses.

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